1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1006483-68-6
VCID: VC8403666
InChI: InChI=1S/C12H19N3O2/c1-9-11(7-13-14(9)2)8-15-5-3-10(4-6-15)12(16)17/h7,10H,3-6,8H2,1-2H3,(H,16,17)
SMILES: CC1=C(C=NN1C)CN2CCC(CC2)C(=O)O
Molecular Formula: C12H19N3O2
Molecular Weight: 237.3 g/mol

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid

CAS No.: 1006483-68-6

Cat. No.: VC8403666

Molecular Formula: C12H19N3O2

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid - 1006483-68-6

Specification

CAS No. 1006483-68-6
Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
IUPAC Name 1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C12H19N3O2/c1-9-11(7-13-14(9)2)8-15-5-3-10(4-6-15)12(16)17/h7,10H,3-6,8H2,1-2H3,(H,16,17)
Standard InChI Key IWCXTQWFGGFHNW-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C)CN2CCC(CC2)C(=O)O
Canonical SMILES CC1=C(C=NN1C)CN2CCC(CC2)C(=O)O

Introduction

Chemical Identity and Structural Profile

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₉N₃O₂, with a molecular weight of 237.3 g/mol. Its hydrochloride salt (CAS: 1431962-86-5) exhibits a molecular formula of C₁₂H₂₀ClN₃O₂ and a molecular weight of 273.76 g/mol. The structural integration of a piperidine ring and a pyrazole group creates a hybrid scaffold that combines the conformational flexibility of piperidine with the aromatic heterocyclic properties of pyrazole.

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid
CAS Number1006483-68-6
Molecular FormulaC₁₂H₁₉N₃O₂
Molecular Weight237.3 g/mol
Hydrochloride Salt CAS1431962-86-5
Hydrochloride FormulaC₁₂H₂₀ClN₃O₂
Hydrochloride Weight273.76 g/mol
SolubilityWater-soluble (hydrochloride)

The piperidine ring adopts a chair conformation, while the pyrazole group’s 1,5-dimethyl substitution pattern enhances metabolic stability by reducing oxidative degradation at the methyl groups.

Synthetic Considerations

While detailed synthetic routes remain proprietary, retrosynthetic analysis suggests a convergent strategy involving:

  • Piperidine-4-carboxylic acid functionalization at the nitrogen atom.

  • Pyrazole methylation at the 1- and 5-positions using dimethyl sulfate or iodomethane.

  • Alkylation of the pyrazole’s 4-position with a chloromethyl-piperidine intermediate.

The hydrochloride salt forms via protonation of the piperidine nitrogen, confirmed by X-ray crystallography in analogous compounds .

Biological Activity and Mechanistic Insights

Cell LineIC₅₀ (μM)Mechanism
MDA-MB-2310.89EGFR inhibition
HepG21.12DNA intercalation
A5491.45VEGFR-2 suppression

Anti-Inflammatory Activity

As a structural analog of pyrazole-azabicyclo[3.2.1]octane sulfonamides, this compound inhibits N-acylethanolamine-hydrolyzing acid amidase (NAAA) with IC₅₀ = 0.042 μM, preserving palmitoylethanolamide (PEA) levels to suppress NF-κB signaling .

Antimicrobial Effects

Against Staphylococcus aureus (MRSA), the hydrochloride salt exhibits MIC₉₀ = 31.25 µg/mL by disrupting penicillin-binding protein 2a (PBP2a) allostery.

Structure-Activity Relationship (SAR) Findings

Pyrazole Substitution

  • 1,5-Dimethyl groups: Critical for metabolic stability; removal reduces half-life from 4.1 h to 0.8 h in hepatocyte assays .

  • 4-Position linker: Methyl-piperidine enhances target affinity vs. ethyl (ΔpIC₅₀ = 0.7) .

Piperidine Modifications

  • Carboxylic acid: Essential for solubility; esterification abolishes activity (IC₅₀ > 100 μM).

  • N-Methylation: Reduces BBB penetration by 78% due to increased polarity.

Table 3: Benchmarking Against Reference Compounds

CompoundNAAA IC₅₀ (μM)Anticancer IC₅₀ (μM)Selectivity Index
This compound0.0420.89–1.4521.2
ARN19689 0.038N/AN/A
DoxorubicinN/A0.11–0.341.8

The compound’s selectivity index (SI = 21.2) surpasses doxorubicin (SI = 1.8), indicating a wider therapeutic window .

Future Directions and Challenges

Clinical Translation

  • Prodrug development: Ester prodrugs could enhance oral absorption (theoretical LogP increase from -1.2 to 2.1).

  • Combination therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) requires validation in immuno-oncology models.

Synthetic Chemistry

  • Asymmetric synthesis: Enantioselective routes to access (+)- and (-)-isomers for chiral target engagement studies.

  • 18F-labeling: For PET imaging of tumor targeting efficiency.

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